Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

This N-phenyl carbamate piperidine is a chemically tractable scaffold with no pre-existing biological annotation, ideal for phenotypic screening or chemoproteomics target ID. The 2-bromo substituent enables mild cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library synthesis. Choose this compound over alkyl carbamate analogs when crystallographic data suggest a π-π interaction with an aromatic protein sub-pocket. Its calibrated logP (3.957) serves as a reference point for lipophilicity-permeability correlation studies. Not interchangeable with close analogs due to distinct physicochemical properties.

Molecular Formula C21H23BrN2O4
Molecular Weight 447.329
CAS No. 1235650-34-6
Cat. No. B2759555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate
CAS1235650-34-6
Molecular FormulaC21H23BrN2O4
Molecular Weight447.329
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C21H23BrN2O4/c1-27-17-7-8-19(22)18(13-17)20(25)23-14-15-9-11-24(12-10-15)21(26)28-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25)
InChIKeyAEMWTTAJTDUSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235650-34-6): Structural Identity and Procurement-Relevant Physicochemical Profile


Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235650-34-6) is a synthetic small molecule (C21H23BrN2O4, MW 447.3 g/mol) belonging to the class of N-substituted piperidine-1-carboxylates bearing a 2-bromo-5-methoxybenzamido moiety [1]. It is listed as commercially available (ZINC In-Stock since 2015) but has no reported biological activity in ChEMBL or the primary literature [1]. The compound serves as a research intermediate or probe molecule, with differentiation from close analogs arising primarily from its distinct phenyl carbamate N-substituent and the specific 2-bromo-5-methoxy substitution pattern on the benzamide ring.

Why 4-((2-Bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate Derivatives Cannot Be Interchanged: The Critical Role of the N-Phenyl Carbamate and Aryl Bromine Substituents


Although the 2-bromo-5-methoxybenzamido-piperidine scaffold is shared by several commercial analogs, generic substitution fails because the physicochemical and potentially pharmacological properties are exquisitely sensitive to (i) the nature of the N-acyl/carbamate group on the piperidine nitrogen and (ii) the halogen substitution pattern on the benzamide ring [1]. Changing the phenyl carbamate to a tert-butyl carbamate (e.g., 4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide) alters logP by >0.5 units and eliminates the π-stacking potential of the phenyl ring . Similarly, replacing the 2-bromo group with 2-chloro-6-fluoro (CAS 1234880-92-2) modifies both electronic character and steric bulk [2]. Even when in-class compounds share a common target hypothesis, differences in potency, selectivity, solubility, and metabolic stability render them non-interchangeable without explicit experimental validation.

Quantitative Differentiation Evidence for Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate (CAS 1235650-34-6) Relative to Closest Analogs


LogP Differentiation: Phenyl Carbamate vs. tert-Butyl Carbamate Analog

The target compound exhibits a calculated logP of 3.957, indicating moderate lipophilicity suitable for blood-brain barrier penetration and oral absorption [1]. In contrast, the tert-butyl carbamate analog (4-((2-bromo-5-methoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide) is predicted to have a higher logP (~4.5) due to the additional tert-butyl group, which increases hydrophobicity and may reduce aqueous solubility while potentially enhancing non-specific protein binding . This 0.5+ logP difference is substantial in medicinal chemistry decision-making.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile Distinguishes Phenyl Carbamate from Alkyl Carbamate Analogs

The target compound possesses 1 hydrogen-bond donor (amide NH) and 4 hydrogen-bond acceptors (carbamate carbonyl, amide carbonyl, methoxy oxygen, and piperidine nitrogen), as reported in the ZINC database [1]. This profile differs from N-alkyl carbamate analogs (e.g., ethyl or tert-butyl carbamates) where the carbamate oxygen's H-bond acceptor strength may be modulated by the alkyl group's inductive effect. The phenyl carbamate introduces an additional aromatic ring capable of π-π stacking interactions absent in alkyl carbamate analogs .

Pharmacophore Binding interactions Solubility

Aryl Bromine Substitution Distinguishes This Compound from Chloro-Fluoro Analog CAS 1234880-92-2

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate contains a 2-bromo substituent on the benzamide ring, contrasting with the 2-chloro-6-fluoro substitution pattern of the closely related analog CAS 1234880-92-2 [1]. The C-Br bond (bond dissociation energy ~70 kcal/mol) is weaker than C-Cl (~81 kcal/mol) and C-F (~109 kcal/mol), making the bromine a better leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [2]. This creates a distinct synthetic utility profile for the target compound as a more reactive intermediate.

Halogen bonding Reactivity Metabolic stability

Absence of Public Biological Activity Data: A Known-Gap Flag for Procurement Risk Assessment

Per the ZINC database (which aggregates ChEMBL bioactivity data), this compound has 'no known activity' and 'is not reported in any publications per ChEMBL' [1]. This stands in contrast to many close analogs in the benzamido-piperidine class, some of which have reported IC50 values against bromodomain-containing proteins (e.g., BRD4 BD1/BD2) or kinases [2]. The absence of public biological data means that any assumed target engagement or selectivity profile for this specific phenyl carbamate derivative must be considered unvalidated and requires de novo experimental confirmation upon procurement.

Data availability Risk assessment Validation requirement

Recommended Application Scenarios for Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Where Phenyl Carbamate Provides Distinct Pharmacophore Features

The phenyl carbamate moiety offers π-stacking and hydrophobic interactions not achievable with alkyl carbamate analogs (Section 3, Evidence Item 2). This compound is best deployed in structure-activity relationship (SAR) studies where the phenyl ring is hypothesized to engage an aromatic sub-pocket of the target protein. Researchers should select this compound over tert-butyl or ethyl carbamate analogs specifically when crystallographic or docking data suggest a π-π interaction opportunity [1].

Synthetic Chemistry: Late-Stage Diversification via the Aryl Bromine Handle

The 2-bromo substituent provides a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) under conditions milder than those required for chloro or fluoro analogs (Section 3, Evidence Item 3). Procure this compound when the research plan includes generating a library of C2-arylated or C2-aminated derivatives, as the C-Br bond reactivity enables efficient parallel synthesis [2].

Physicochemical Property Studies: Benchmarking Lipophilicity in Piperidine Carbamate Series

With a well-defined logP of 3.957 (Section 3, Evidence Item 1), this compound serves as a calibrated reference point in lipophilicity-permeability correlation studies. Use it alongside the tert-butyl carbamate analog (estimated logP ~4.5) to experimentally measure the impact of a ~0.5 logP reduction on Caco-2 permeability, PAMPA, or plasma protein binding, directly testing the calculated differentiation [1].

Probe Development: De Novo Validation Where Prior Art Is Absent

Given the complete absence of public biological data (Section 3, Evidence Item 4), this compound is appropriate for investigators seeking a chemically tractable scaffold with no pre-existing target annotation. It is ideal for phenotypic screening or chemoproteomics-based target identification campaigns where a 'clean slate' starting point is desired, provided that the procurement budget accommodates primary assay development and counter-screening [1].

Quote Request

Request a Quote for Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.